molecular formula C14H9Cl3OS B3036352 2-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dichlorophenyl)-1-ethanone CAS No. 339108-11-1

2-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dichlorophenyl)-1-ethanone

Cat. No. B3036352
CAS RN: 339108-11-1
M. Wt: 331.6 g/mol
InChI Key: QAHGUGWQLNTCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dichlorophenyl)-1-ethanone (commonly referred to as 4-CPS-DCPDE) is a synthetic compound that has a wide range of applications in scientific research. It is a small molecule that can be used as a model for studying the structure and reactivity of larger molecules. 4-CPS-DCPDE is a useful tool for studying the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the effects of drugs on laboratory experiments.

Scientific Research Applications

Synthesis and Anti-Inflammatory Applications

One area of research involves the synthesis of derivatives of 2-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dichlorophenyl)-1-ethanone for potential anti-inflammatory applications. A study by Karande and Rathi (2017) explored synthesizing various derivatives and evaluated their anti-inflammatory activity. They found that certain compounds exhibited remarkable activity, comparable to standard anti-inflammatory drugs like indomethacin, without the associated risk of gastric irritation (Karande & Rathi, 2017).

Biotransformation for Chiral Synthesis

Another research application is in the field of biotransformation, where derivatives of 2-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dichlorophenyl)-1-ethanone are used as substrates for producing chiral intermediates. Miao et al. (2019) isolated a bacterial strain capable of converting 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate with high enantioselectivity. This process is significant for synthesizing antifungal agents like Miconazole, demonstrating the importance of microbial biotransformation in creating enantiomerically pure pharmaceutical intermediates (Miao et al., 2019).

Antituberculosis Activity

Research into 3-heteroarylthioquinoline derivatives, which are synthesized from 2-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dichlorophenyl)-1-ethanone, has shown promising in vitro activity against Mycobacterium tuberculosis. Chitra et al. (2011) discovered that some of these derivatives exhibit significant antimicrobial activity, highlighting their potential as therapeutic agents against tuberculosis (Chitra et al., 2011).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(2,4-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3OS/c15-9-1-4-11(5-2-9)19-8-14(18)12-6-3-10(16)7-13(12)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHGUGWQLNTCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)C2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dichlorophenyl)-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Chlorophenyl)sulfanyl]-1-(2,4-dichlorophenyl)-1-ethanone

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